molecular formula C14H13N3O2 B11598273 (2Z)-2-(hydroxyimino)-2-phenyl-N-(pyridin-3-ylmethyl)ethanamide

(2Z)-2-(hydroxyimino)-2-phenyl-N-(pyridin-3-ylmethyl)ethanamide

Katalognummer: B11598273
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: JSPMCWULEIWYLR-LGMDPLHJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a hydroxyimino group, a phenyl ring, and a pyridinylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydroxyimino derivative with a phenyl-substituted acetamide in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The choice of solvents and reagents is also critical to minimize environmental impact and ensure safety.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The phenyl and pyridinylmethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which (2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved may include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
  • (2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

Uniqueness

(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions

Eigenschaften

Molekularformel

C14H13N3O2

Molekulargewicht

255.27 g/mol

IUPAC-Name

(2Z)-2-hydroxyimino-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C14H13N3O2/c18-14(16-10-11-5-4-8-15-9-11)13(17-19)12-6-2-1-3-7-12/h1-9,19H,10H2,(H,16,18)/b17-13-

InChI-Schlüssel

JSPMCWULEIWYLR-LGMDPLHJSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C(=N/O)/C(=O)NCC2=CN=CC=C2

Kanonische SMILES

C1=CC=C(C=C1)C(=NO)C(=O)NCC2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.